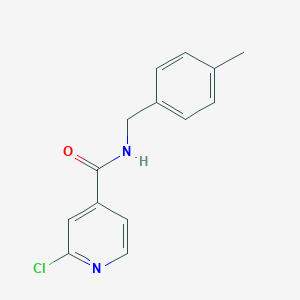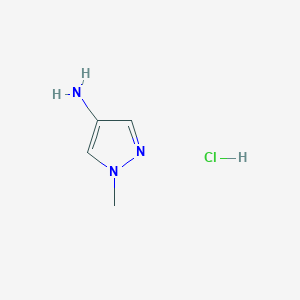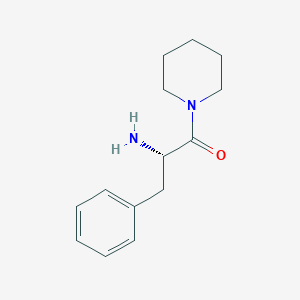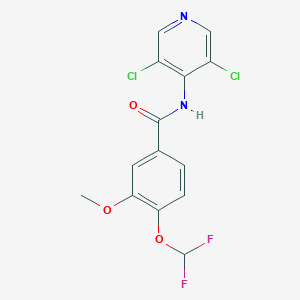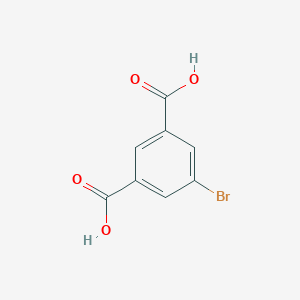![molecular formula C13H18N2 B171824 (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine CAS No. 144282-35-9](/img/structure/B171824.png)
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, based on ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core scaffold, a JAK1 selective inhibitor was identified . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .Chemical Reactions Analysis
Amines, including spirocyclic amines, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Selective Inhibitors
One significant application of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine is in the design and synthesis of selective inhibitors for specific targets. For instance, a study by Chough et al. (2018) utilized a related compound, (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, as a core scaffold to identify a selective inhibitor for JAK1, an important target in autoimmune diseases. This research demonstrated the compound's potential as a lead for further optimization in drug development (Chough et al., 2018).
Drug Discovery and Synthesis of Azaspirocycles
Another critical area is the diversity-oriented synthesis of azaspirocycles, which are valuable scaffolds in drug discovery. Wipf et al. (2004) reported the synthesis of various heterocyclic 5-azaspiro[2.4]heptanes, including derivatives similar to (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine. These compounds serve as important frameworks in chemistry-driven drug discovery, highlighting their versatility and utility in synthesizing novel compounds (Wipf et al., 2004).
Development of Antibacterial Agents
The structure of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine and its derivatives has been explored in the development of antibacterial agents. A study by Kimura et al. (1994) synthesized a series of chiral quinolones incorporating the 5-azaspiro[2.4]heptan-5-yl moiety. These compounds exhibited potent activity against various bacteria, indicating the potential of this scaffold in creating effective antibacterial drugs (Kimura et al., 1994).
Synthesis of Functionalized Amino Acids
The compound and its related structures have also been used in synthesizing functionalized amino acids. Stamm et al. (2003) explored the synthesis of chiral heterospirocyclic 2H-azirin-3-amines, which are structurally related to (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine. These compounds have been utilized in peptide synthesis, showing the applicability of such structures in developing novel amino acid derivatives (Stamm et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEGEJNTABPWJH-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

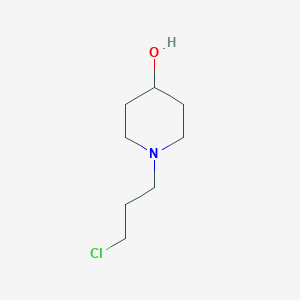

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)
![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)


